
2-(3-Methoxyphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylpropanol, where a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(3-methoxyphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be carried out in a high-pressure reactor using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions are optimized to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3-methoxyphenyl)propanal or 2-(3-methoxyphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 2-(3-methoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-(3-Methoxyphenyl)propanal, 2-(3-Methoxyphenyl)propanoic acid.
Reduction: 2-(3-Methoxyphenyl)propan-1-amine.
Substitution: 2-(3-Methoxyphenyl)propyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)propan-1-ol: Similar structure but with the methoxy group at the para position.
2-(2-Methoxyphenyl)propan-1-ol: Similar structure but with the methoxy group at the ortho position.
3-(3-Methoxyphenyl)propan-1-ol: Similar structure but with the hydroxyl group at a different position on the propyl chain.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the position of the methoxy and hydroxyl groups .
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8,11H,7H2,1-2H3 |
InChI-Schlüssel |
NDHWDNGEUZRDFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


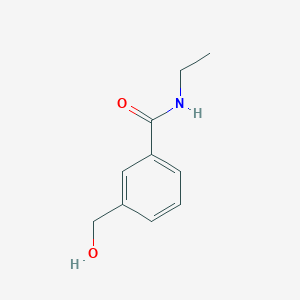
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
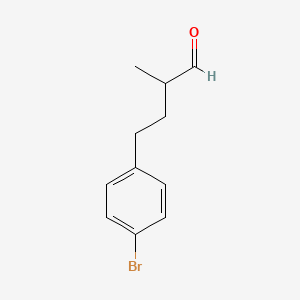
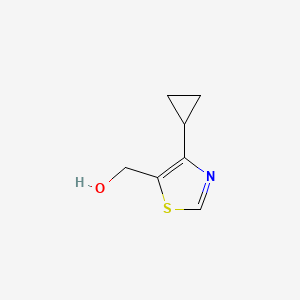
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
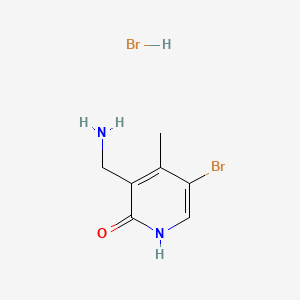
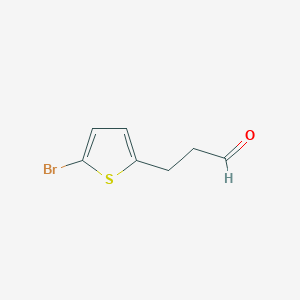
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
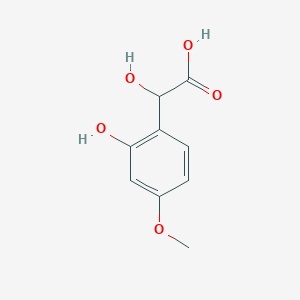
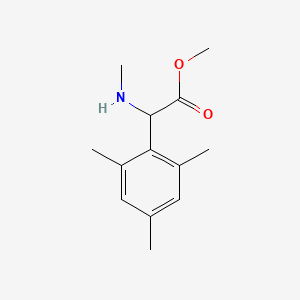
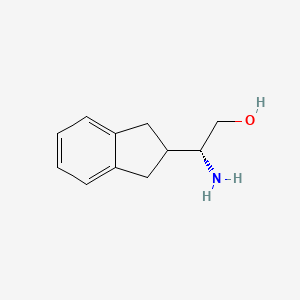
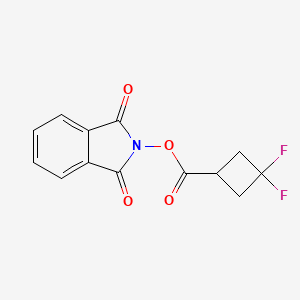
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
